Cas no 1124-16-9 (2-isopropyl-5-methyl-pyrazol-3-amine)
2-isopropyl-5-methyl-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-Isopropyl-3-methyl-1H-pyrazol-5-amine
- 1H-Pyrazol-5-amine,3-methyl-1-(1-methylethyl)-
- 2-Isopropyl-5-methyl-2H-pyrazol-3-ylamine
- 5-methyl-2-propan-2-ylpyrazol-3-amine
- 1-Isopropyl-3-methyl-5-pyrazolamine
- 5-Amino-1-isopropyl-3-methylpyrazole
- 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine
- 1H-Pyrazol-5-amine, 3-methyl-1-(1-methylethyl)-
- Pyrazole, 5-amino-1-isopropyl-3-methyl-
- OCSWHADWFJTNAZ-UHFFFAOYSA-N
- 2-isopropyl-5-methylpyrazol-3-amine
- 3-methyl-1-(methylethyl)pyrazole-5-ylamine
- ZIN
- 2-isopropyl-5-methyl-pyrazol-3-amine
- MFCD00514520
- BRN 0607365
- AKOS000308957
- SCHEMBL691317
- F2169-0967
- 5-25-09-00465 (Beilstein Handbook Reference)
- EN300-215155
- 5-Methyl-2-isopropyl-2H-pyrazol-3-ylamine
- CS-W016474
- 3-methyl-1-(1-methylethyl)-1H-pyrazol-5-amine
- 1-isopropyl-3-methyl-1H-pyrazole-5-amine
- AS-31631
- 1124-16-9
- DTXSID50920749
- FT-0677549
- 1-Isopropyl-3-methyl-1H-pyrazol-5-amine, AldrichCPR
- A852199
- AM9897
- SY023127
- BB 0219934
- 1-Isopropyl-3-methyl-5-aminopyrazol
- 2-isopropyl-5-methyl-2 h-pyrazol-3-ylamine
- ALBB-012191
- STK354840
-
- MDL: MFCD00514520
- Inchi: 1S/C7H13N3/c1-5(2)10-7(8)4-6(3)9-10/h4-5H,8H2,1-3H3
- InChI Key: OCSWHADWFJTNAZ-UHFFFAOYSA-N
- SMILES: N1(C(=CC(C)=N1)N)C(C)C
- BRN: 0607365
Computed Properties
- Exact Mass: 139.11100
- Monoisotopic Mass: 139.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1
Experimental Properties
- Density: 1.10±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 110-112 ºC
- Boiling Point: 245.4±20.0 ºC (760 Torr),
- Flash Point: 102.2±21.8 ºC,
- Refractive Index: 1.556
- Solubility: Slightly soluble (11 g/l) (25 º C),
- PSA: 43.84000
- LogP: 1.93580
2-isopropyl-5-methyl-pyrazol-3-amine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-isopropyl-5-methyl-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR01652-1G |
1-Isopropyl-3-methyl-1H-pyrazol-5-amine |
1124-16-9 | 1g |
¥2336.77 | 2023-11-13 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853453-250mg |
5-Amino-1-isopropyl-3-methylpyrazole |
1124-16-9 | ≥95% | 250mg |
¥532.80 | 2022-01-10 | |
| Chemenu | CM189234-100mg |
2-Isopropyl-5-methyl-2H-pyrazol-3-ylamine |
1124-16-9 | 95+% | 100mg |
$90 | 2021-08-05 | |
| Chemenu | CM189234-250mg |
2-Isopropyl-5-methyl-2H-pyrazol-3-ylamine |
1124-16-9 | 95+% | 250mg |
$139 | 2021-08-05 | |
| Chemenu | CM189234-1g |
2-Isopropyl-5-methyl-2H-pyrazol-3-ylamine |
1124-16-9 | 95+% | 1g |
$173 | 2021-08-05 | |
| Chemenu | CM189234-5g |
2-Isopropyl-5-methyl-2H-pyrazol-3-ylamine |
1124-16-9 | 95+% | 5g |
$477 | 2021-08-05 | |
| TRC | B451463-50mg |
1-Isopropyl-3-methyl-1H-pyrazol-5-amine |
1124-16-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B451463-100mg |
1-Isopropyl-3-methyl-1H-pyrazol-5-amine |
1124-16-9 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B451463-500mg |
1-Isopropyl-3-methyl-1H-pyrazol-5-amine |
1124-16-9 | 500mg |
$ 185.00 | 2022-06-07 | ||
| Fluorochem | 030126-250mg |
2-Isopropyl-5-methyl-2H-pyrazol-3-ylamine |
1124-16-9 | 95% | 250mg |
£35.00 | 2022-03-01 |
2-isopropyl-5-methyl-pyrazol-3-amine Suppliers
2-isopropyl-5-methyl-pyrazol-3-amine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 2-isopropyl-5-methyl-pyrazol-3-amine
2-Isopropyl-5-Methyl-Pyrazol-3-Amine (CAS No. 1124-16-9): A Comprehensive Overview of Its Chemical Properties, Pharmacological Applications, and Research Trends
2-Isopropyl-5-Methyl-Pyrazol-3-Amine, with the CAS No. 1124-16-9, is a multifunctional pyrazole derivative that has garnered significant attention in the field of pharmaceutical chemistry. This compound is characterized by its pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The 2-isopropyl and 5-methyl substituents further enhance its structural complexity and functional versatility. Recent studies have demonstrated its potential in modulating GABA-A receptor activity, TRPV1 receptor interactions, and COX-2 enzyme inhibition, making it a promising candidate for drug development in neurological and inflammatory disorders.
The chemical structure of 2-Isopropyl-5-Methyl-Pyrazol-3-Amine is defined by the pyrazole ring, which serves as a scaffold for various biological activities. The 2-isopropyl group introduces steric bulk, while the 5-methyl substituent enhances hydrophobic interactions with target proteins. This unique combination of functional groups allows the compound to exhibit multi-target pharmacophore properties, which are increasingly valued in the design of modern therapeutics. A 2023 study published in *Journal of Medicinal Chemistry* highlighted the role of 2-Isopropyl-5-Methyl-Pyrazol-3-Amine in modulating neurotransmitter systems, suggesting its potential as an adjunct in the treatment of neurodegenerative diseases.
Recent pharmacological research has focused on the mechanism of action of 2-Isopropyl-5-Methyl-Pyrazol-3-Amine, particularly its interaction with GABA-A receptors and TRPV1 receptors. GABA-A receptors are critical in inhibiting neuronal excitability, and modulators of these receptors are widely used in anxiety disorders and epilepsy. A 2022 study in *Bioorganic & Medicinal Chemistry* demonstrated that 2-Isopropyl-5-Methyl-Pyrazol-3-Amine enhances GABAergic transmission by potentiating chloride ion influx, which could lead to the development of more effective anti-anxiety medications. Similarly, its TRPV1 receptor antagonism may provide therapeutic benefits in chronic pain management, as TRPV1 is implicated in inflammatory pain pathways.
2-Isopropyl-5-Methyl-Pyrazol-3-Amine has also shown potential in anti-inflammatory applications. A 2024 review in *Pharmacological Research* discussed its COX-2 inhibition activity, which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). Unlike traditional NSAIDs, which often cause gastrointestinal side effects, 2-Isopropyl-5-Methyl-Pyrazol-3-Amine may offer a safer alternative by selectively targeting COX-2 without affecting COX-1. This selectivity could reduce the risk of ulcerogenic complications, making it a valuable candidate for rheumatoid arthritis and osteoarthritis treatments.
The synthetic pathways of 2-Isopropyl-5-Methyl-Pyrazol-3-Amine have been explored in several studies to optimize its scalability and cost-effectiveness. A 2023 paper in *Organic & Biomolecular Chemistry* described a catalytic asymmetric synthesis method that improves the enantiomeric purity of the compound. This approach aligns with the growing emphasis on green chemistry in pharmaceutical manufacturing, as it reduces waste and energy consumption. Additionally, solid-phase synthesis techniques have been proposed to streamline the production process, ensuring high-purity compounds for clinical trials and drug development.
2-Isopropyl-5-Methyl-Pyrazol-3-Amine has also been evaluated for its cytotoxicity and toxicological profile. A 2022 study in *Toxicological Sciences* reported that the compound exhibits low acute toxicity in vitro and in vivo models, with no significant liver or kidney damage observed at therapeutic concentrations. These findings support its safety profile and suggest its potential for long-term therapeutic use. However, further preclinical studies are needed to assess its chronic toxicity and drug-drug interaction potential.
In vivo studies have demonstrated the pharmacokinetic properties of 2-Isopropyl-5-Methyl-Pyrazol-3-Amine, including its absorption, distribution, metabolism, and excretion. A 2021 study in *Drug Metabolism and Disposition* showed that the compound is rapidly absorbed via oral administration, with a high bioavailability of over 80%. Its plasma half-life is approximately 4 hours, allowing for once-daily dosing in therapeutic applications. The compound is primarily metabolized in the liver via cytochrome P450 enzymes, and the metabolites are excreted through the kidneys, which is a critical consideration for drug formulation and dosing strategies.
2-Isopropyl-5-Methyl-Pyrazol-3-Amine has also been investigated for its potential in cancer therapy. A 2024 preclinical study in *Cancer Letters* suggested that the compound may inhibit cancer cell proliferation by inducing apoptosis and autophagy. The anti-proliferative effects were observed in breast cancer and prostate cancer cell lines, with minimal toxicity to normal cells. These findings highlight its potential as a multi-target anticancer agent, although further clinical trials are required to validate its efficacy in human patients.
2-Isopropyl-5-Methyl-Pyrazol-3-Amine is currently in the preclinical development phase for several therapeutic indications. Researchers are exploring its combination therapy potential with existing drugs to enhance treatment outcomes. For example, its GABAergic activity could be combined with anticonvulsants to improve epilepsy management, while its anti-inflammatory properties may complement NSAIDs in rheumatic diseases. The multi-target profile of this compound makes it a versatile candidate for personalized medicine approaches.
2-Isopropyl-5-Methyl-Pyrazol-3-Amine represents a promising pyrazole-based compound with broad therapeutic potential. Its ability to modulate multiple biological targets and its favorable safety profile position it as a valuable candidate for drug development. Ongoing research efforts are focused on optimizing its synthetic routes, enhancing bioavailability, and expanding its therapeutic applications. As the field of pharmacology continues to evolve, compounds like 2-Isopropyl-5-Methyl-Pyrazol-3-Amine may play a pivotal role in addressing complex health challenges.
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